Delmadinone

Veterinary Pharmacology Benign Prostatic Hyperplasia Canine Health

Procure Delmadinone (CAS 15262-77-8) for specialized veterinary research. This base steroidal progestin offers a unique polypharmacological profile: potent antiandrogenic activity (17x > progesterone) and the ability to inhibit pituitary ACTH release. It is ideal for studies on canine BPH requiring a long-acting injectable, and serves as a critical positive control in HPA axis function or novel antiandrogen benchmarking protocols. Ensure your research protocols leverage this specific mechanism of action.

Molecular Formula C₂₁H₂₅ClO₃
Molecular Weight 360.9 g/mol
CAS No. 15262-77-8
Cat. No. B137183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelmadinone
CAS15262-77-8
Synonyms6-Chloro-17-hydroxypregna-1,4,6-triene-3,20-dione;  Δ1-Chlormadinone; 
Molecular FormulaC₂₁H₂₅ClO₃
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O
InChIInChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
InChIKeyZSAMZEYLGUEVJW-TTYLFXKOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delmadinone (CAS 15262-77-8): A Synthetic Progestin and Antiandrogen for Veterinary Research and Comparative Studies


Delmadinone (INN) is a synthetic steroidal progestin and antiandrogen [1] with the chemical structure 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione [2]. While the base compound was never marketed independently, its acetate ester, delmadinone acetate (DMA), is a widely used veterinary pharmaceutical (brand name Tardak) for managing androgen-dependent conditions in dogs and cats [3]. The compound is characterized by its potent anti-androgenic activity, which is reportedly 17 times greater than that of natural progesterone [4], and its additional progestogenic and weak glucocorticoid properties [5].

Why Delmadinone (or Its Acetate) Cannot Be Substituted by Generic Progestins or Antiandrogens


Delmadinone acetate (DMA) occupies a unique functional niche among veterinary antiandrogens and progestins, making it non-interchangeable with common alternatives like megestrol acetate, medroxyprogesterone acetate (MPA), or osaterone acetate. Its differentiation stems from a distinct polypharmacological profile: DMA acts as a potent androgen receptor antagonist, a progestin, and a weak glucocorticoid, while also uniquely inhibiting pituitary ACTH release, leading to significant and potentially prolonged adrenal suppression [1]. This specific combination of receptor-level and central endocrine effects results in a unique clinical risk-benefit ratio [2]. For example, while it is similarly effective to osaterone acetate in managing canine benign prostatic hyperplasia (BPH), it differs markedly in its dosing regimen, speed of therapeutic effect, and impact on the pituitary-adrenal axis, all of which are critical parameters for scientific study or clinical procurement [3].

Quantitative Evidence for Differentiating Delmadinone Acetate from Key Comparators


Differential Clinical Efficacy: Osaterone Acetate Achieves Faster Prostate Volume Reduction than Delmadinone Acetate

In a direct, multi-center, randomized clinical trial for canine benign prostatic hyperplasia (BPH), osaterone acetate demonstrated a significantly faster onset of therapeutic action compared to delmadinone acetate. The primary endpoint was the reduction in prostate volume [1].

Veterinary Pharmacology Benign Prostatic Hyperplasia Canine Health

Comparative Dosing Regimen: Delmadinone Acetate Requires a Single Injection vs. a Multi-Day Oral Regimen for Osaterone Acetate

The standard therapeutic regimen for delmadinone acetate differs substantially from that of its comparator osaterone acetate, offering a different compliance and administration profile [1].

Veterinary Pharmacology Drug Delivery Comparative Efficacy

Potent ACTH Suppression: Delmadinone Acetate Induces Profound and Prolonged Adrenal Suppression

Delmadinone acetate exhibits a unique and significant adverse effect profile related to profound suppression of the pituitary-adrenal axis, a characteristic that is not universally shared by all progestins or antiandrogens [1]. This effect has been quantified in a prospective study [2].

Endocrinology Veterinary Toxicology Pituitary-Adrenal Axis

Comparative Androgen Receptor Binding: Delmadinone Acetate Shows Potent Antiandrogenic Activity Relative to Natural Progesterone

Delmadinone acetate's antiandrogenic potency has been characterized relative to the endogenous hormone progesterone. A veterinary review notes that its activity is 17 times more potent than that of the natural molecule [1].

Endocrinology Receptor Pharmacology Antiandrogen

Optimal Research and Industrial Applications for Delmadinone Acetate Based on Evidence


Long-Acting, Single-Dose Intervention in Canine Benign Prostatic Hyperplasia (BPH) Studies

Based on the direct comparative evidence [1], delmadinone acetate is ideally suited for research protocols or clinical applications in canine BPH where a single, long-acting injection (3 mg/kg) is preferable over a 7-day oral regimen. This application scenario prioritizes ease of administration and guaranteed compliance over the fastest possible onset of prostate volume reduction.

Investigational Use as a Positive Control for Pituitary-Adrenal Axis Suppression

The documented, potent suppression of the pituitary-adrenal axis following delmadinone acetate administration [2] makes it a valuable research tool. It can serve as a positive control compound in studies designed to investigate hypothalamic-pituitary-adrenal (HPA) axis function, mechanisms of ACTH inhibition, or the physiological consequences of iatrogenic adrenal suppression in canines.

Comparative Pharmacology Studies on Antiandrogenic Potency

The established 17-fold higher antiandrogenic activity of delmadinone acetate compared to natural progesterone [3] positions it as a potent reference compound. It is highly suitable for use in in vitro and in vivo pharmacological studies aimed at benchmarking the potency of novel antiandrogens, characterizing androgen receptor signaling pathways, or investigating structure-activity relationships within the class of steroidal antiandrogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delmadinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.